molecular formula C12H11NO3S B2897914 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid CAS No. 875858-78-9

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2897914
CAS No.: 875858-78-9
M. Wt: 249.28
InChI Key: ULXLKNWQMGIDNW-UHFFFAOYSA-N
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Description

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid is a thiazole derivative known for its diverse biological activities. Thiazole compounds are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and antiviral activities.

    Industry: Utilized in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. Thiazole derivatives often exert their effects by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid include:

  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxy group may enhance its antimicrobial and antifungal properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)16-6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXLKNWQMGIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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